白叶藤素 AP

描述

Characterization of Albachelin Biosynthesis

The study on albachelin biosynthesis reveals the role of N-Hydroxylating monooxygenases (NMOs) in siderophore production, which are vital for iron chelation in microorganisms and plants. Specifically, the research focuses on the enzyme abachelin monooxygenase (AMO) from Amycolatopsis alba, detailing its purification and characterization in both holo and apo forms. The enzyme's ability to hydroxylate ornithine and its interaction with lysine and NADPH are key findings of this research .

Molecular Insights into Antibiotic Resistance

Antibiotic resistance is a critical issue in healthcare, and the paper on albicidin resistance provides valuable insights. The study demonstrates how the drug-binding protein AlbA from Klebsiella oxytoca binds albicidin with high affinity, inhibiting its antibacterial activity. The crystal structure of AlbA in complex with albicidin is reported, showing the necessity of both α-helical repeat domains for binding. This research contributes to the understanding of antibiotic resistance mechanisms and aids in the development of more effective albicidin analogs .

Adaptation of a Bacterial Multidrug Resistance System

The structure and function of AlbA are explored in the context of its role in neutralizing antibiotics like albicidin and cystobactamid. The study reveals that AlbA's structure is similar to the multiantibiotic neutralizing protein TipA and that it has adapted to bind long-chain antibiotics. The research also uncovers a chemical modification of albicidin promoted by AlbA, which diminishes the antibiotic's potency. This adaptation suggests an evolutionary response to antibiotic threats .

Radical SAM Enzyme AlbA and Thioether Bond Formation

Subtilosin A's unique thioether bonds are the focus of this study, which identifies the radical S-adenosylmethionine enzyme AlbA as responsible for their formation. AlbA's role in the synthesis of these bonds, its requirement for two [4Fe-4S] clusters, and the proposed radical mechanism for thioether bond formation are significant contributions to the understanding of subtilosin A maturation .

Albanol A and Apoptotic Cell Death

The cytotoxic and apoptosis-inducing activities of Albanol A, derived from Morus alba, are investigated in the context of human leukemia (HL60) cells. The compound's potent cytotoxicity, its effect on human DNA topoisomerases, and the induction of early apoptosis are key findings. The study also examines the molecular pathways involved, including the impact on caspases and the Bax/Bcl-2 ratio, suggesting the potential of Albanol A as a lead compound for leukemia treatment .

科学研究应用

蛋白酶和磷酸酶抑制

白叶藤素 AP 用于保护蛋白质的完整性免受多种蛋白酶和磷酸酶的降解,蛋白酶和磷酸酶分别是分解蛋白质和磷酸酯的酶。 这种应用在分子生物学和生物化学等各个领域至关重要,在这些领域,蛋白质结构和功能的保存至关重要 .

脂肪酸合酶抑制

研究表明,this compound 可以抑制脂肪酸合酶 (FAS),其 IC50 值为 71.7 μM。 FAS 是脂生成(脂肪的代谢形成)中的关键酶,目前正作为癌症和肥胖等疾病的治疗靶点进行研究 .

酰基间苯三酚研究

this compound 已被用于研究酰基间苯三酚,酰基间苯三酚是一类具有多种生物活性的天然化合物。 这些研究涉及这些化合物的分离和鉴定,这些化合物在药理学方面具有潜在的应用 .

作用机制

Target of Action

Albaspidin AP primarily targets Fatty Acid Synthase (FAS) . FAS is an enzyme that plays a crucial role in the synthesis of fatty acids, which are key components of cellular membranes and signaling molecules. It has emerged as a potential therapeutic target for conditions such as cancer and obesity .

Mode of Action

Albaspidin AP interacts with FAS and inhibits its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 71.7 μM . This means that Albaspidin AP can inhibit half of the FAS activity at this concentration.

Result of Action

The inhibition of FAS by Albaspidin AP can lead to a decrease in the production of fatty acids. Given that FAS is a potential therapeutic target for conditions such as cancer and obesity , the inhibition of this enzyme could potentially have therapeutic effects in these conditions.

生化分析

Biochemical Properties

Albaspidin AP plays a significant role in biochemical reactions, particularly as an inhibitor of FAS . FAS is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. By inhibiting this enzyme, Albaspidin AP can potentially disrupt the production of these fatty acids, which are essential components of cell membranes and signaling molecules.

Molecular Mechanism

At the molecular level, Albaspidin AP exerts its effects by binding to the FAS enzyme and inhibiting its activity . This can lead to a decrease in the production of long-chain fatty acids, and subsequent changes in cell signaling and gene expression related to fatty acid metabolism.

Metabolic Pathways

Albaspidin AP is involved in the fatty acid synthesis metabolic pathway due to its inhibitory action on FAS

属性

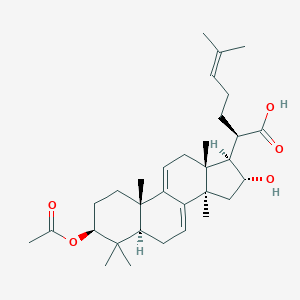

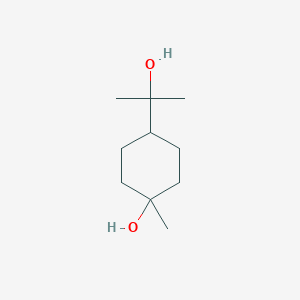

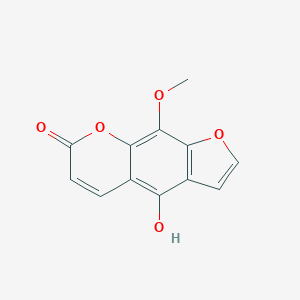

IUPAC Name |

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINDGCLGBSBXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Albaspidin AP?

A1: Albaspidin AP is an acylphloroglucinol derivative first isolated as crystals from Dryopteris crassirhizoma Nakai []. While the abstract doesn't provide the full structure, it does mention that the ¹H-NMR and ¹³C-NMR data for Albaspidin AP (compound II) were reported for the first time in this study []. Unfortunately, without access to the full paper, the specific molecular formula and weight cannot be determined from the abstract alone.

Q2: What analytical techniques were used to characterize Albaspidin AP?

A2: The researchers utilized a combination of chemical knowledge and spectroscopic methods to identify the isolated compounds, including Albaspidin AP []. Specifically, they used ¹H-NMR, ¹³C-NMR, and 2D NMR experiments to assign the spectroscopic data for this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。